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Introduction
Trimethylene sulfate, also known as 1,3,2-dioxathiane-2,2-dioxide, is a versatile cyclic sulfate

ester that has emerged as a valuable reagent in modern organic synthesis. Its strained six-

membered ring structure renders it highly susceptible to nucleophilic attack, facilitating a variety

of ring-opening reactions. This reactivity, coupled with its ability to act as a precursor for

reactive intermediates, makes it a powerful tool for the construction of complex molecular

architectures, including the stereoselective synthesis of chiral molecules. This document

provides detailed application notes and experimental protocols for the use of trimethylene
sulfate in several key synthetic transformations.

Synthesis of Trimethylene Sulfate
The effective utilization of trimethylene sulfate begins with its efficient preparation. A common

and high-yielding method involves the ruthenium-catalyzed oxidation of the corresponding

cyclic sulfite, which is formed in situ from 1,3-propanediol.

Experimental Protocol: Synthesis of Trimethylene
Sulfate
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Materials:

1,3-Propanediol

Thionyl chloride (SOCl₂)

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

Sodium periodate (NaIO₄)

Acetonitrile (CH₃CN)

Water (H₂O)

Diethyl ether ((C₂H₅)₂O)

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred solution of 1,3-propanediol (1.0 eq) in a mixture of acetonitrile and water at 0 °C,

add thionyl chloride (1.1 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

Add ruthenium(III) chloride hydrate (0.01 eq) and sodium periodate (1.5 eq) to the mixture.

Stir the reaction vigorously at room temperature for 4-6 hours, monitoring the progress by

thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude

trimethylene sulfate.

Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl

ether/hexane) to afford pure trimethylene sulfate as a white crystalline solid.

Ring-Opening Reactions with Nucleophiles
The high reactivity of trimethylene sulfate's strained ring makes it an excellent electrophile for

ring-opening reactions with a wide range of nucleophiles. This allows for the facile introduction

of a 3-hydroxypropylsulfate moiety onto various substrates, leading to the synthesis of

functionalized 1,3-diols and other important intermediates.

Reaction with Azide Nucleophiles
The reaction with sodium azide provides a straightforward route to 3-azido-1-propanol

derivatives, which are valuable precursors for amino alcohols.

Materials:

Trimethylene sulfate

Sodium azide (NaN₃)

Dimethylformamide (DMF)

Water (H₂O)

Diethyl ether ((C₂H₅)₂O)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve trimethylene sulfate (1.0 eq) in DMF.
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Add sodium azide (1.5 eq) to the solution and heat the mixture to 80 °C.

Stir the reaction at 80 °C for 12 hours, monitoring by TLC.

Cool the reaction mixture to room temperature and add water.

Extract the aqueous layer with diethyl ether (3 x 30 mL).

Combine the organic layers, wash with saturated aqueous ammonium chloride solution and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the corresponding

3-azidopropyl hydrogen sulfate.

Entry Nucleophile Product Yield (%)

1 Sodium Azide
3-Azidopropyl

hydrogen sulfate
85-95

Reaction with Amine Nucleophiles
Primary and secondary amines readily open the trimethylene sulfate ring to yield 3-

aminopropyl hydrogen sulfates, which can be further hydrolyzed to the corresponding 3-amino-

1-propanols.

Materials:

Trimethylene sulfate

Aniline

Acetonitrile (CH₃CN)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of trimethylene sulfate (1.0 eq) in acetonitrile, add aniline (1.2 eq).

Stir the reaction mixture at room temperature for 24 hours.

Monitor the reaction progress by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the mixture with ethyl acetate (3 x 25 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the organic layer under reduced pressure.

Purify the crude product by flash chromatography to yield 3-(phenylamino)propyl hydrogen

sulfate.

Entry Nucleophile Product Yield (%)

1 Aniline

3-

(Phenylamino)propyl

hydrogen sulfate

80-90

Application in [4+3] Cycloaddition Reactions
Trimethylene sulfate can serve as a precursor to oxyallyl cations, which are valuable three-

carbon synthons in [4+3] cycloaddition reactions for the construction of seven-membered rings.

This approach is particularly useful in the synthesis of complex carbocyclic frameworks found in

natural products.
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Experimental Workflow: [4+3] Cycloaddition using a
Trimethylene Sulfate Precursor

Oxyallyl Cation Generation

[4+3] Cycloaddition Workup & Purification

Trimethylene Sulfate
Oxyallyl Cation IntermediateActivation

Lewis Acid
(e.g., TiCl4) Promotion

Cycloheptenone Derivative

Reaction

Diene
(e.g., Furan)

Quenching & Extraction Chromatography Pure Product

Click to download full resolution via product page

Caption: Workflow for [4+3] cycloaddition.

Experimental Protocol: [4+3] Cycloaddition of a
Trimethylene Sulfate-derived Oxyallyl Cation with Furan
Materials:

Trimethylene sulfate

Titanium tetrachloride (TiCl₄)

Furan

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve trimethylene sulfate (1.0 eq) in

anhydrous dichloromethane.

Cool the solution to -78 °C.

Add titanium tetrachloride (1.1 eq) dropwise to the solution, maintaining the temperature at

-78 °C. Stir for 30 minutes to generate the oxyallyl cation in situ.

Add furan (2.0 eq) to the reaction mixture.

Allow the reaction to warm slowly to room temperature and stir for 16 hours.

Quench the reaction by carefully adding a saturated aqueous solution of sodium

bicarbonate.

Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the corresponding

8-oxabicyclo[3.2.1]oct-6-en-3-one.

Diene Product Yield (%)

Furan
8-Oxabicyclo[3.2.1]oct-6-en-3-

one
70-80

Cyclopentadiene Bicyclo[3.2.1]oct-6-en-3-one 75-85

Asymmetric Synthesis of Chiral 1,3-Diols
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Trimethylene sulfate can be employed in asymmetric synthesis to produce chiral 1,3-diols.

This can be achieved through the enantioselective ring-opening of trimethylene sulfate using

a chiral nucleophile or a chiral catalyst.

Reaction Pathway: Asymmetric Synthesis of a Chiral
1,3-Diol

Trimethylene Sulfate

Diastereomeric Transition States

Chiral Nucleophile
or

Achiral Nucleophile + Chiral Catalyst

Enantioenriched
3-(Nucleophilically Substituted)propyl

Hydrogen Sulfate

Stereoselective
Ring-Opening

Hydrolysis

Chiral 1,3-Diol

Click to download full resolution via product page

Caption: Asymmetric synthesis of a chiral 1,3-diol.

Experimental Protocol: Asymmetric Ring-Opening with a
Chiral Amine
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Materials:

Trimethylene sulfate

(R)-(+)-α-Methylbenzylamine

Triethylamine (Et₃N)

Dichloromethane (CH₂Cl₂)

Hydrochloric acid (HCl), 1 M aqueous solution

Sodium hydroxide (NaOH), 1 M aqueous solution

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve trimethylene sulfate (1.0 eq) in dichloromethane.

Add (R)-(+)-α-Methylbenzylamine (1.1 eq) and triethylamine (1.2 eq) to the solution.

Stir the reaction mixture at room temperature for 48 hours.

Wash the reaction mixture with 1 M HCl, followed by 1 M NaOH, and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

The resulting diastereomeric mixture of 3-((R)-1-phenylethylamino)propyl hydrogen sulfates

can be separated by chromatography.

Hydrolyze the separated diastereomer with aqueous acid to yield the enantioenriched 3-

amino-1-propanol, which can be further purified.
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Chiral Nucleophile Diastereomeric Ratio
Enantiomeric Excess of
Diol (%)

(R)-(+)-α-Methylbenzylamine >90:10 >90

(S)-(-)-α-Methylbenzylamine >90:10 >90

Conclusion
Trimethylene sulfate is a powerful and versatile reagent in organic synthesis. Its applications

in ring-opening reactions, cycloadditions, and asymmetric synthesis provide efficient pathways

to a variety of valuable molecules. The protocols outlined in this document offer a practical

guide for researchers to harness the synthetic potential of this important cyclic sulfate. As the

demand for complex and stereochemically defined molecules continues to grow, the utility of

trimethylene sulfate in the synthetic chemist's toolbox is certain to expand.

To cite this document: BenchChem. [Application of Trimethylene Sulfate in Organic
Synthesis: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b092673#application-of-trimethylene-
sulfate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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